beta-Aspartylalanina

Descripción general

Descripción

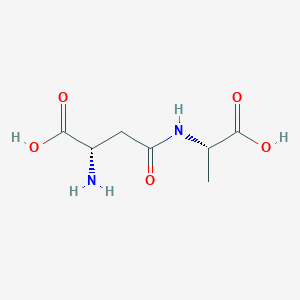

Beta-Aspartylalanine: is a dipeptide composed of aspartic acid and alanine. It is known for its role as a substrate for beta-aspartyl peptidase, an enzyme that catalyzes the hydrolysis of beta-aspartyl peptides . This compound is often used in biochemical research to measure the activity of beta-aspartyl peptidase in various biological samples .

Aplicaciones Científicas De Investigación

Beta-Aspartylalanine has several applications in scientific research:

Análisis Bioquímico

Biochemical Properties

Beta-Aspartylalanine plays a significant role in biochemical reactions. It interacts with enzymes such as beta-aspartyl peptidase . The nature of these interactions involves the conversion of beta-Aspartylalanine into other compounds through enzymatic reactions .

Molecular Mechanism

The molecular mechanism of Beta-Aspartylalanine is primarily associated with its role as a substrate for beta-aspartyl peptidase . This enzyme catalyzes the conversion of Beta-Aspartylalanine into other compounds, which can influence various cellular processes.

Metabolic Pathways

Beta-Aspartylalanine is involved in metabolic pathways where it interacts with enzymes like beta-aspartyl peptidase . These interactions could potentially affect metabolic flux or metabolite levels.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Beta-Aspartylalanine can be synthesized through chemical and biological methods. The chemical synthesis involves the coupling of aspartic acid and alanine under specific conditions. One common method is the use of carbodiimide-mediated coupling, where a carbodiimide reagent such as dicyclohexylcarbodiimide (DCC) is used to activate the carboxyl group of aspartic acid, facilitating its reaction with the amino group of alanine .

Industrial Production Methods: In industrial settings, beta-aspartylalanine can be produced using whole-cell biocatalysis. This method involves the use of genetically engineered microorganisms that express enzymes capable of catalyzing the formation of beta-aspartylalanine from precursor molecules. For example, co-expressing two different subtypes of L-aspartate-alpha-decarboxylase in a bacterial system has been shown to enhance the production of beta-alanine, a precursor to beta-aspartylalanine .

Análisis De Reacciones Químicas

Types of Reactions: Beta-Aspartylalanine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Oxidation: Under oxidative conditions, beta-aspartylalanine can undergo oxidation reactions, although specific reagents and conditions for these reactions are less commonly documented.

Substitution: Substitution reactions involving beta-aspartylalanine typically require specific catalysts or reagents to facilitate the exchange of functional groups.

Major Products: The primary products of hydrolysis are aspartic acid and alanine . Other reactions may yield various derivatives depending on the reagents and conditions used.

Mecanismo De Acción

Beta-Aspartylalanine exerts its effects primarily through its role as a substrate for beta-aspartyl peptidase. The enzyme catalyzes the hydrolysis of beta-aspartylalanine, resulting in the release of aspartic acid and alanine . This reaction is crucial for the metabolism and regulation of beta-aspartyl peptides in biological systems.

Comparación Con Compuestos Similares

Alpha-Aspartylalanine: Similar to beta-aspartylalanine but differs in the position of the peptide bond.

Beta-Aspartylglycine: Another beta-aspartyl peptide with glycine instead of alanine.

Gamma-Glutamylalanine: A dipeptide composed of glutamic acid and alanine, differing in the amino acid composition.

Uniqueness: Beta-Aspartylalanine is unique due to its specific role as a substrate for beta-aspartyl peptidase, which distinguishes it from other dipeptides that may not interact with this enzyme .

Actividad Biológica

β-Aspartylalanine (β-Asp-Ala) is a dipeptide composed of aspartic acid and alanine, notable for its role as a substrate for β-aspartyl peptidase. This compound has garnered attention in biochemical research due to its potential implications in various biological processes, including enzymatic activity measurement and neurobiological functions.

- Molecular Formula : C7H12N2O5

- Molecular Weight : 204.18 g/mol

- CAS Number : 13110-25-3

| Property | Value |

|---|---|

| Molecular Weight | 204.18 |

| Formula | C7H12N2O5 |

| CAS Number | 13110-25-3 |

| Storage Conditions | -20°C (powder), -80°C (in solvent) |

Biological Activity

β-Aspartylalanine serves primarily as a substrate for β-aspartyl peptidase, an enzyme involved in the hydrolysis of peptide bonds. Its activity can be quantitatively measured in biological samples, such as fecal supernatants, making it a valuable tool in clinical and research settings to assess enzyme activity related to metabolic disorders.

Enzymatic Role

The compound is utilized to measure β-aspartyl peptidase activity, which has implications in understanding various physiological and pathological conditions. For instance, alterations in enzyme activity can be indicative of gastrointestinal health or metabolic dysfunctions .

Study on Enzyme Activity Measurement

A study conducted by van der Leij et al. employed high-performance liquid chromatography (HPLC) to determine β-aspartyl peptidase activity in human feces using β-Asp-Ala as a substrate. The study highlighted the importance of this measurement in diagnosing gastrointestinal disorders, showcasing how variations in enzyme levels can correlate with specific health conditions .

Neurobiological Implications

Research has indicated that dipeptides like β-Asp-Ala may influence neuronal signaling pathways. A study exploring the effects of various amino acids on neuronal function suggested that β-Asp-Ala could play a role in modulating neurotransmitter release and synaptic plasticity, potentially impacting cognitive functions .

The biological mechanisms through which β-Asp-Ala exerts its effects are still being elucidated. It is hypothesized that its interaction with specific receptors or enzymes may influence cellular signaling pathways involved in metabolism, immune response, and neuroprotection.

- Neuronal Signaling : Potential modulation of neurotransmitter systems.

- Metabolic Regulation : Involvement in enzymatic pathways affecting metabolic homeostasis.

- Immune Function : Possible roles in inflammation and immune responses.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with β-aspartylalanine. Investigations into its pharmacological potential could reveal therapeutic applications, particularly in neurodegenerative diseases or metabolic disorders.

Propiedades

IUPAC Name |

(2S)-2-amino-4-[[(1S)-1-carboxyethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O5/c1-3(6(11)12)9-5(10)2-4(8)7(13)14/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSVRKCVNFIICJ-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60156895 | |

| Record name | beta-Aspartylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13110-25-3 | |

| Record name | beta-Aspartylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013110253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Aspartylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.